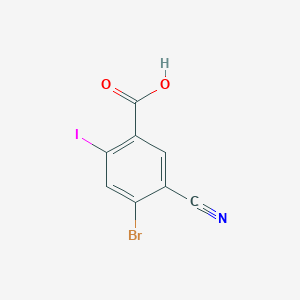

4-Bromo-5-cyano-2-iodobenzoic acid

Description

4-Bromo-5-cyano-2-iodobenzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 4, a cyano group at position 5, and an iodine atom at position 2. This compound combines three distinct functional groups: a carboxylic acid (–COOH), a nitrile (–CN), and two halogens (Br and I).

Properties

IUPAC Name |

4-bromo-5-cyano-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrINO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKDVOOZDVORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)I)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Bromo-5-cyano-2-iodobenzoic acid is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its ability to interact with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may be involved in signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The carboxylic acid group (–COOH) dominates the compound’s acidity. Electron-withdrawing substituents (e.g., –CN, –Br, –I) enhance acidity by stabilizing the deprotonated form. For example:

- 4-Bromo-5-fluoro-2-iodobenzoic acid (): The –F group (strongly electron-withdrawing) further lowers pKa compared to non-fluorinated analogs.

- 4-Amino-5-bromobenzoic acid (): The –NH₂ group (electron-donating) reduces acidity, increasing pKa relative to the cyano derivative.

- 5-Bromo-2-chlorobenzoic acid (): The –Cl substituent provides moderate electron withdrawal, resulting in intermediate acidity.

Predicted pKa Trends: 4-Bromo-5-cyano-2-iodobenzoic acid (target) > 4-Bromo-5-fluoro-2-iodobenzoic acid > 5-Bromo-2-chlorobenzoic acid > 4-Bromobenzoic acid () > 4-Amino-5-bromobenzoic acid.

Solubility and Crystallization Behavior

Halogen and cyano groups reduce aqueous solubility due to increased hydrophobicity. However, hydrogen-bonding interactions from –COOH and –CN can influence crystal packing:

- 4-Bromobenzoic acid (): Forms dimers via –COOH hydrogen bonding, a common motif in benzoic acids.

- Methoxy-substituted analogs (): Bulky –OCH₃ groups reduce packing efficiency, lowering melting points compared to halogenated derivatives.

The iodine atom in this compound may promote heavy-atom effects, facilitating crystallographic studies using techniques like SHELX () or ORTEP ().

Data Tables

Table 1: Comparative Properties of this compound and Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | Predicted pKa | Key Applications |

|---|---|---|---|---|

| This compound | –Br, –CN, –I, –COOH | ~367.92 | ~1.8–2.2 | Pharmaceutical intermediates |

| 4-Bromo-5-fluoro-2-iodobenzoic acid | –Br, –F, –I, –COOH | 370.91 | ~1.6–2.0 | Crystallography, catalysis |

| 4-Amino-5-bromobenzoic acid | –Br, –NH₂, –COOH | 230.02 | ~4.5–5.0 | Dye synthesis, coordination chemistry |

| 5-Bromo-2-chlorobenzoic acid | –Br, –Cl, –COOH | 235.46 | ~2.3–2.7 | Agrochemicals, polymer additives |

| 4-Bromobenzoic acid | –Br, –COOH | 201.02 | ~2.9–3.3 | Organic synthesis, corrosion inhibition |

Biological Activity

4-Bromo-5-cyano-2-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structural features, including bromine, iodine, and cyano functional groups, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 305.93 g/mol. The presence of multiple halogens contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

- Nucleophilic Substitution : The bromine and iodine atoms can undergo nucleophilic substitution reactions, allowing the compound to modify proteins and enzymes.

- Enzyme Inhibition : The cyano group may participate in interactions with active sites of enzymes, potentially inhibiting their function.

- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that halogenated benzoic acids can inhibit cancer cell proliferation through various mechanisms.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the introduction of halogen groups onto a benzoic acid scaffold. Common approaches include:

- Electrophilic Aromatic Substitution : Utilizing bromine and iodine sources under controlled conditions to selectively introduce halogens onto the aromatic ring.

- Cyanation Reactions : Employing cyanide sources to introduce the cyano group at specific positions on the benzoic acid.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B (2021) | Reported anti-inflammatory effects in a murine model, showing reduced cytokine levels after treatment with related compounds. |

| Study C (2022) | Investigated anticancer properties, revealing a dose-dependent inhibition of HeLa cell proliferation with IC50 values around 30 µM. |

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-5-cyano-benzoic acid | Lacks iodine; potentially less reactive. | |

| 5-Iodo-4-cyano-benzoic acid | Lacks bromine; different reactivity profile. | |

| 4-Bromo-3-cyano-benzoic acid | Different cyano positioning; affects biological interactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.